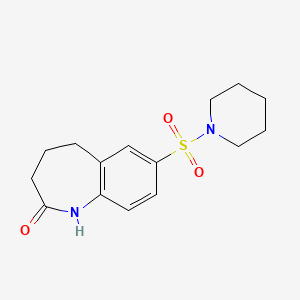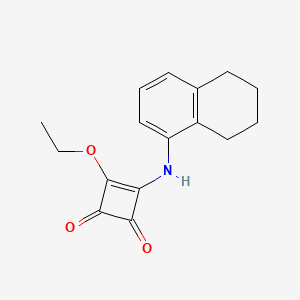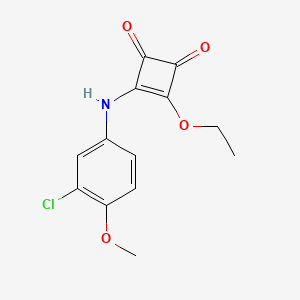![molecular formula C13H13NO3S B7835323 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B7835323.png)
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes an ethoxy group, a methylthio-substituted phenyl group, and a cyclobutene-1,2-dione core
Vorbereitungsmethoden
The synthesis of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclobutene-1,2-dione core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy group: This step often involves the use of ethylating agents under controlled conditions.
Attachment of the methylthio-substituted phenyl group: This can be done through nucleophilic substitution reactions using suitable phenyl derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or methylthio groups, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutene-1,2-dione core may also participate in redox reactions, further modulating its effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione include:
3-Ethoxy-4-phenylcyclobut-3-ene-1,2-dione: Lacks the methylthio group, which may result in different chemical and biological properties.
3-Methoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione: Substitutes the ethoxy group with a methoxy group, potentially altering its reactivity and interactions.
3-Ethoxy-4-{[4-(trifluoromethyl)phenyl]amino}cyclobut-3-ene-1,2-dione: Contains a trifluoromethyl group instead of a methylthio group, which can significantly impact its chemical behavior and applications.
Eigenschaften
IUPAC Name |
3-ethoxy-4-(3-methylsulfanylanilino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13-10(11(15)12(13)16)14-8-5-4-6-9(7-8)18-2/h4-7,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBADCKTQZAGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-Acetamido-2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B7835243.png)
![methyl {6-[(diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetate](/img/structure/B7835245.png)
![ethyl 2-{4-[(octahydro-2H-pyrido[1,2-a]pyrazin-2-ylcarbonyl)amino]phenyl}acetate](/img/structure/B7835246.png)

![N-cycloheptylspiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835254.png)
![N-[(2-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835255.png)
![N-[(2-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835259.png)
![N-[(3-chlorophenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7835269.png)
![3-[(3-Bromophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835282.png)

![3-[(2,5-Dimethoxybenzyl)amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B7835290.png)
![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835306.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835311.png)

